6-Bromo-8-chloroisoquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-chloroisoquinolin-3-amine typically involves the halogenation of isoquinoline derivatives. One common method is the bromination and chlorination of isoquinoline, followed by amination . The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production . The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-chloroisoquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Products: Various amines, ethers, and thiols depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides and other oxidized derivatives.
Reduction Products: Reduced isoquinoline derivatives.
Scientific Research Applications
6-Bromo-8-chloroisoquinolin-3-amine has significant applications in scientific research, particularly in:
Medicinal Chemistry: Used as a building block for synthesizing pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Chemistry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-Bromo-8-chloroisoquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects . The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-chloroquinoline
- 6-Bromo-8-chloroquinazoline
- 6-Bromo-8-chloroisoquinoline
Uniqueness
6-Bromo-8-chloroisoquinolin-3-amine is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for developing novel pharmaceuticals and studying complex biological systems .
Properties
Molecular Formula |
C9H6BrClN2 |
---|---|
Molecular Weight |
257.51 g/mol |
IUPAC Name |
6-bromo-8-chloroisoquinolin-3-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-6-1-5-2-9(12)13-4-7(5)8(11)3-6/h1-4H,(H2,12,13) |
InChI Key |
DLKTXLGXDBAITQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(N=CC2=C(C=C1Br)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.